Phentolamine-d4 Hydrochloride

Description

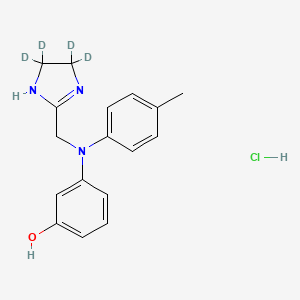

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phentolamine-d4 Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Phentolamine-d4 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phentolamine is a potent, reversible, and non-selective antagonist of both α1- and α2-adrenergic receptors, leading to significant vasodilation and complex cardiovascular effects.[1][2][3][4] this compound is a deuterated isotopologue of phentolamine, in which four hydrogen atoms have been replaced by deuterium. This substitution does not alter the fundamental pharmacodynamic mechanism of receptor antagonism. Instead, its primary significance lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic degradation compared to the native carbon-hydrogen (C-H) bond.[][6][7] This property makes Phentolamine-d4 an invaluable tool in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide elucidates the core mechanism of action of phentolamine at its receptors, explains the biochemical basis and consequences of deuteration, and provides validated experimental protocols for its characterization and application.

Introduction: The Pharmacology of Phentolamine and the Rationale for Deuteration

Phentolamine, an imidazoline derivative, competitively blocks α-adrenergic receptors, thereby inhibiting the physiological responses to circulating catecholamines like epinephrine and norepinephrine.[1][8][9] Its blockade of α1-receptors on vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[2][4] Simultaneously, its blockade of presynaptic α2-autoreceptors can disrupt the negative feedback loop for norepinephrine release, potentially leading to an increase in synaptic norepinephrine and a subsequent reflex tachycardia.[2][3][4] While historically used for hypertensive crises, particularly in the context of pheochromocytoma, its applications have expanded to include local reversal of dental anesthesia and ophthalmic use to reverse mydriasis.[1][3][10]

The development of deuterated compounds like this compound is driven by the need for precision in drug development and research. Deuteration, the replacement of hydrogen with its stable, non-radioactive isotope deuterium, leverages a phenomenon known as the kinetic isotope effect.[][7] The C-D bond is energetically more stable and thus harder to break than a C-H bond.[] In drug metabolism, where the cleavage of a C-H bond is often a rate-limiting step catalyzed by enzymes like the cytochrome P450 (CYP450) superfamily, deuteration at a metabolic site can significantly slow down the rate of drug clearance.[6][7] This can alter a drug's pharmacokinetic profile, potentially leading to a longer half-life, increased bioavailability, and a more favorable dosing regimen.[11][12][13] More commonly in a research setting, deuterated molecules serve as ideal internal standards in mass spectrometry-based assays due to their chemical identity and mass difference from the non-deuterated analyte.

Part 1: Core Mechanism of Action at α-Adrenergic Receptors

Phentolamine exerts its effects by competitively and reversibly binding to both α1- and α2-adrenoceptors, preventing their activation by endogenous agonists. The downstream consequences are dictated by the distinct signaling pathways coupled to these receptor subtypes.

-

α1-Adrenergic Receptor Antagonism: α1-receptors are Gq protein-coupled receptors. Their activation by agonists like norepinephrine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] The resulting increase in intracellular Ca2+ leads to the contraction of vascular smooth muscle and vasoconstriction. Phentolamine blocks this entire cascade by occupying the receptor binding site, leading to smooth muscle relaxation, vasodilation, and a decrease in systemic vascular resistance.[2][14]

-

α2-Adrenergic Receptor Antagonism: α2-receptors are coupled to inhibitory Gi proteins. Agonist binding to these receptors inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15] A key physiological role of α2-receptors is their location on presynaptic nerve terminals, where they act as autoreceptors.[2][15] Norepinephrine released into the synapse can bind to these presynaptic α2-receptors, initiating a negative feedback signal that inhibits further norepinephrine release. Phentolamine's antagonism of these receptors blocks this feedback mechanism.[3][4] This can lead to an increased concentration of norepinephrine in the synaptic cleft, which in turn stimulates β1-adrenergic receptors on the heart, contributing to reflex tachycardia.[3]

Part 3: this compound as a Research Tool

While possessing potential as a therapeutic with modified PK, the predominant application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Causality Behind its Use as an Internal Standard: An ideal internal standard is a compound added in a known quantity to samples and calibrants to correct for variability during sample processing and analysis. A SIL-IS is the gold standard because:

-

Physicochemical Similarity: Phentolamine-d4 is chemically identical to phentolamine, ensuring it behaves virtually identically during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer source.

-

Mass Difference: The deuterium atoms give it a distinct, higher mass (+4 Da). This allows the mass spectrometer to differentiate and separately quantify the analyte (phentolamine) and the internal standard (phentolamine-d4).

-

Accuracy and Precision: By calculating the ratio of the analyte's response to the internal standard's response, the method corrects for sample loss, matrix effects, and instrument variability, leading to highly accurate and precise quantification.

Part 4: Key Experimental Protocols

The characterization of Phentolamine-d4 involves validating that its core pharmacodynamic properties are unchanged while quantifying the impact of deuteration on its pharmacokinetic properties.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Phentolamine-d4 for α1- and α2-adrenergic receptors and confirm it is comparable to unlabeled phentolamine.

Methodology:

-

Preparation: Use cell membranes prepared from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes (e.g., HEK293 cells). [16]2. Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2). [17]3. Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the competitor (Phentolamine-d4 or unlabeled phentolamine).

-

Nonspecific Binding: A parallel set of wells containing a high concentration of a non-labeled antagonist (e.g., unlabeled phentolamine) is used to determine nonspecific binding.

-

Separation: After incubation to equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using nonlinear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: The Ki values for Phentolamine-d4 should be nearly identical to those of phentolamine, confirming that deuteration does not affect receptor binding affinity.

| Compound | Receptor Subtype | Typical Ki (nM) |

| Phentolamine | α1-Adrenergic | ~10 - 50 |

| Phentolamine | α2-Adrenergic | ~10 - 50 |

| Phentolamine-d4 | α1-Adrenergic | Expected ~10 - 50 |

| Phentolamine-d4 | α2-Adrenergic | Expected ~10 - 50 |

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of phentolamine and Phentolamine-d4 after intravenous (IV) administration.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling.

-

Dosing: Administer a single IV bolus dose of phentolamine or Phentolamine-d4 (e.g., 1 mg/kg) to separate groups.

-

Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge the blood to obtain plasma. Store plasma at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Thaw plasma samples.

-

Precipitate proteins by adding acetonitrile containing the internal standard (if quantifying phentolamine, use Phentolamine-d4; if quantifying Phentolamine-d4, use a different standard like Phentolamine-d8 or an analog).

-

Centrifuge to pellet the protein and transfer the supernatant.

-

Evaporate the solvent and reconstitute in the mobile phase.

-

Inject the sample onto an LC-MS/MS system and quantify the drug concentration using a validated calibration curve.

-

-

Data Analysis: Plot the plasma concentration versus time for each compound. Use non-compartmental analysis (NCA) software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Expected Outcome: Phentolamine-d4 is expected to exhibit a longer half-life and lower clearance compared to phentolamine, resulting in a higher AUC, which would validate the metabolic-slowing effect of deuteration.

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action must be understood on two distinct levels. Pharmacodynamically, it is a non-selective, competitive α1/α2-adrenergic receptor antagonist, identical in function to its non-deuterated parent compound. Its true utility, however, is derived from its altered pharmacokinetics, governed by the kinetic isotope effect. The strategic substitution of hydrogen with deuterium slows metabolic degradation, making it an exemplary stable isotope-labeled internal standard for achieving the highest levels of accuracy and precision in bioanalytical assays. This dual nature—combining the established pharmacology of phentolamine with the physicochemical advantages of deuteration—makes this compound an indispensable asset for modern drug discovery and development.

References

-

PubChem. (n.d.). Phentolamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phentolamine Mesylate? Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnancy. Retrieved from [Link]

-

Drugs.com. (2025, January 17). Phentolamine Monograph for Professionals. Retrieved from [Link]

-

Haskins, N. J. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]

-

Haskins, N. J., et al. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]

-

Wikipedia. (n.d.). Phentolamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

Sharma, R. K., et al. (2012, March 1). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Retrieved from [Link]

-

Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

BrainKart. (2017, November 16). Adrenergic Antagonists: Alpha Blockers Phentolamine. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Goldstein, I., et al. (2000). Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction. International Journal of Impotence Research. Retrieved from [Link]

-

BioPharma Notes. (2021, May 19). Phentolamine. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Phentolamine. Retrieved from [Link]

-

Kim, N. N., et al. (2000). Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum. International Journal of Impotence Research. Retrieved from [Link]

-

Bylund, D. B. (2004). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Retrieved from [Link]

-

Ye, G., et al. (2022). Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock. Pulmonary Circulation. Retrieved from [Link]

-

Ye, G., et al. (2022). Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock. National Institutes of Health. Retrieved from [Link]

-

Mittag, T. W., et al. (1985). Alpha-1 adrenergic receptor antagonists: correlation of ocular hypotensive activity with receptor binding affinity in the rabbit eye. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007, December 14). Pharmacology Review(s) - OraVerse. Retrieved from [Link]

-

Lambert, G., et al. (2018). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis. ResearchGate. Retrieved from [Link]

-

Mayo Clinic. (2025, February 1). Phentolamine (Injection Route). Retrieved from [Link]

-

Kenny, B. A., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. Retrieved from [Link]

Sources

- 1. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 3. Phentolamine - Wikipedia [en.wikipedia.org]

- 4. brainkart.com [brainkart.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Portico [access.portico.org]

- 8. Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Phentolamine - BioPharma Notes [biopharmanotes.com]

- 10. Phentolamine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Phentolamine-d4 Hydrochloride physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Phentolamine-d4 Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, its primary application as an internal standard, and the methodologies for its use, grounding all claims in authoritative data.

Introduction and Significance

This compound (CAS No: 1346599-65-2) is the deuterium-labeled analogue of Phentolamine Hydrochloride.[1] Its parent compound, phentolamine, is a reversible, non-selective antagonist of α1 and α2-adrenergic receptors, which leads to vasodilation and is used in the management of hypertensive emergencies and erectile dysfunction.[2][3]

The strategic incorporation of four deuterium atoms onto the imidazoline ring of the phentolamine molecule renders it an ideal internal standard for quantitative analysis.[2][4] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with the non-labeled phentolamine. However, it is distinguishable by its higher mass. This property is fundamental to correcting for analytical variability during sample preparation and ionization, thereby ensuring highly accurate and precise quantification of phentolamine in complex biological matrices.[1][4]

Physicochemical Properties

The essential physical and chemical characteristics of this compound are summarized below. These properties are critical for its proper handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Formal Name | 3-[amino]-phenol, monohydrochloride | [2] |

| CAS Number | 1346599-65-2 | [2][4][5] |

| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [2] |

| Formula Weight | 321.8 g/mol | [6][2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Appearance | A solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2] |

| Melting Point | Undetermined for the deuterated form. The non-deuterated form (Phentolamine HCl) melts at 239-240°C. | [3] |

| Boiling Point | Undetermined | |

| Storage | Store at -20°C for long-term stability. | [2] |

| Stability | ≥ 4 years when stored properly. | [2] |

Core Application: Isotope Dilution Mass Spectrometry

The primary utility of Phentolamine-d4 HCl is as an internal standard (IS) in isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its high specificity and accuracy.

The Causality Behind Using a Deuterated Standard: A stable isotope-labeled (SIL) internal standard is considered the "perfect" standard because it has nearly identical chemical and physical properties to the analyte of interest (the "light" compound). It experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and chromatographic behavior. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a separate mass-to-charge (m/z) channel. By adding a known concentration of Phentolamine-d4 HCl to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS signal can be used to calculate the analyte's concentration with exceptional precision, effectively nullifying any sample-to-sample variations.

Diagram: Conceptual Workflow of Isotope Dilution

Caption: Isotope Dilution Workflow using Phentolamine-d4 HCl.

Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS

This section outlines a validated, self-validating protocol for the determination of phentolamine in human plasma, adapted from established methodologies for the parent compound.[7] The inclusion of Phentolamine-d4 HCl is central to the protocol's integrity.

Objective: To accurately quantify the concentration of phentolamine in human plasma samples.

Materials:

-

Phentolamine standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ethyl acetate, HPLC grade

-

Water, ultra-pure

-

UPLC BEH C18 column (or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of phentolamine and Phentolamine-d4 HCl in methanol.

-

Perform serial dilutions to create calibration standards (e.g., 0.5-100 ng/mL) and quality control (QC) samples in blank plasma.

-

Prepare a working solution of the internal standard (Phentolamine-d4 HCl) at an appropriate concentration (e.g., 20 ng/mL) in methanol.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Phentolamine-d4 HCl working solution. Vortex briefly.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical but representative):

-

Phentolamine: Q1: 282.1 m/z → Q3: 212.0 m/z.[7]

-

Phentolamine-d4: Q1: 286.1 m/z → Q3: 216.0 m/z.

-

-

-

-

Data Processing:

-

Integrate the peak areas for both phentolamine and Phentolamine-d4 for all samples.

-

Calculate the peak area ratio (Phentolamine Area / Phentolamine-d4 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression model.

-

Determine the concentration of phentolamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram: UPLC-MS/MS Analytical Workflow

Caption: UPLC-MS/MS workflow for phentolamine quantification.

Handling, Safety, and Storage

Safety Precautions:

-

While the safety data sheet for this compound indicates no special measures are required beyond usual laboratory precautions, it is prudent to handle it with the same care as its non-deuterated counterpart.

-

Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Handle in a well-ventilated area or under a chemical fume hood.[8]

Storage and Stability:

-

For maximum stability (≥ 4 years), this compound solid should be stored at -20°C.[2]

-

Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

References

-

Phentolamine-d4 HCl (Regitine-d4 HCl). Axios Research. [Link]

-

Phentolamine-D4 | CAS 1346599-65-2. Veeprho. [Link]

-

Phentolamine-d4 (hydrochloride). Bertin Bioreagent. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Phentolamine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Phentolamine Hydrochloride - LKT Labs [lktlabs.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

Phentolamine-d4 Hydrochloride: A Technical Guide for its Application as an Internal Standard in Quantitative Bioanalysis

Abstract

This technical guide provides a comprehensive framework for the use of Phentolamine-d4 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of phentolamine. Designed for researchers, scientists, and drug development professionals, this document details the core principles of internal standardization, the superior performance of SIL-IS, and a complete, field-proven workflow for method development, sample analysis, and validation. By integrating detailed protocols with the underlying scientific rationale, this guide serves as an authoritative resource for achieving accurate, robust, and reproducible quantification of phentolamine in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chapter 1: The Principle of Internal Standardization in LC-MS/MS

Quantitative analysis in complex biological matrices, such as plasma or urine, is fraught with potential variability. Errors can be introduced at nearly every stage of the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample.[2]

The fundamental purpose of an IS is to compensate for these procedural variations.[3] Because the IS and the analyte experience similar losses during sample processing and similar fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer source), the ratio of their signals remains constant.[4] Quantification is therefore based on the peak area ratio of the analyte to the IS, rather than the absolute response of the analyte alone, leading to a significant improvement in precision and accuracy.[1]

Chapter 2: Stable Isotope Labeled (SIL) Internal Standards: The Gold Standard

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[5] The closest approximation to this ideal is a stable isotope-labeled version of the analyte itself.[6] Phentolamine-d4 is the deuterium-labeled analogue of phentolamine, where four hydrogen atoms have been replaced by deuterium.[7]

Key Advantages of Phentolamine-d4 as an Internal Standard:

-

Co-elution: Because the substitution of hydrogen with deuterium results in a negligible change in polarity, Phentolamine-d4 co-elutes almost perfectly with the unlabeled phentolamine.[4] This ensures that both compounds experience the exact same matrix effects and ionization conditions at the moment of detection.

-

Identical Extraction Recovery: Phentolamine-d4 exhibits the same extraction behavior as phentolamine from complex matrices, correcting for any analyte loss during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

-

Mass Differentiation: Despite their chemical similarity, the four-Dalton mass difference allows a mass spectrometer to easily distinguish between the analyte and the internal standard.[8]

These properties make Phentolamine-d4 the preferred IS for phentolamine quantification, forming the basis of a rugged and reliable bioanalytical method.[9]

Chapter 3: Physicochemical Properties

Phentolamine is a non-selective α-adrenergic antagonist.[10] Phentolamine-d4 is intended for use as an internal standard for its quantification by GC- or LC-MS.[9] A clear understanding of the mass spectrometric properties of both the analyte and the internal standard is critical for method development.

Table 1: Physicochemical and Mass Spectrometric Properties

| Property | Phentolamine | This compound |

| Chemical Formula | C₁₇H₁₉N₃O | C₁₇H₁₅D₄ClN₃O |

| Monoisotopic Mass | 281.1528 Da | 285.1780 Da (as free base) |

| Molecular Weight | 281.36 g/mol | 321.8 g/mol (as HCl salt) |

| Precursor Ion ([M+H]⁺) | m/z 282.1 | m/z 286.2 |

| Primary Product Ion | m/z 212.0[11] | m/z 216.0 (Predicted) |

| Secondary Product Ion | m/z 70.1 (Predicted) | m/z 70.1 (Predicted) |

Note: Product ions for Phentolamine-d4 are predicted based on the fragmentation of phentolamine and may require empirical optimization.

Chapter 4: A Validated Bioanalytical Workflow for Phentolamine Quantification

This chapter outlines a robust and reproducible workflow for quantifying phentolamine in human plasma.

Objective

To accurately determine the concentration of phentolamine in human plasma over a specified calibration range using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents

-

Phentolamine reference standard

-

This compound (IS)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid (≥98%)

-

Human plasma (with K₂EDTA anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)

-

Calibrated pipettes, Class A volumetric flasks, and appropriate vials

Stock and Working Solution Preparation

-

Causality: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a freshly prepared series of calibrators and QCs for each run ensures the integrity of the results.

-

Protocol:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve phentolamine and Phentolamine-d4 HCl in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the phentolamine stock solution with 50:50 Methanol:Water to create working solutions for spiking calibration curve (CAL) standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Phentolamine-d4 stock solution to a final concentration that yields a robust signal in the mass spectrometer. This concentration will be added to all samples.

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Causality: Biological matrices like plasma contain proteins, salts, and phospholipids that can interfere with analysis and suppress the MS signal. SPE is a highly effective technique for removing these interferences and concentrating the analyte, thereby improving sensitivity and robustness.[12] A C8 or similar reversed-phase sorbent is effective for extracting moderately nonpolar compounds like phentolamine.[12]

-

Protocol:

-

Sample Pre-treatment: To a 100 µL aliquot of plasma (blank, CAL, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of water to dilute the sample and reduce viscosity.

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences and salts.

-

Elution: Elute the analyte and IS from the cartridge with 1 mL of Methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Causality: Chromatographic separation is essential to resolve the analyte from other endogenous components, reducing matrix effects. A C18 reversed-phase column provides good retention for phentolamine. A gradient elution ensures that the analyte elutes as a sharp, symmetrical peak. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[13][14] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[15][16]

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UPLC/HPLC System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[17] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min[11] |

| Gradient | 10% B to 90% B over 2 min, hold 0.5 min, return to 10% B |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[17] |

| Capillary Voltage | 3.0 kV[18] |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| MRM Transition 1 | Phentolamine: 282.1 → 212.0[11] |

| MRM Transition 2 | Phentolamine-d4: 286.2 → 216.0 (Requires optimization) |

| Collision Energy | Optimize empirically for each transition |

| Dwell Time | 50 ms[18] |

Chapter 5: Data Analysis and Method Validation

Quantification

The concentration of phentolamine in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentrations of the calibration standards. A linear regression model, typically with a 1/x² weighting, is applied to generate a standard curve from which the concentrations of unknown samples and QCs are interpolated.

Regulatory Context & Method Validation

A bioanalytical method must be validated to demonstrate it is suitable for its intended purpose.[19] All validation experiments should be conducted in accordance with current regulatory guidelines, such as the FDA M10 Bioanalytical Method Validation Guidance for Industry.[20][21]

-

Trustworthiness: This validation process is a self-validating system. By testing these specific parameters, the laboratory proves that the method is reliable, accurate, and precise for the analysis of study samples. Adherence to these internationally harmonized guidelines ensures data integrity and regulatory acceptance.[22][23]

Core Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity & Range: The concentration range over which the assay is accurate, precise, and linear.

-

Accuracy & Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple QC levels.

-

Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a pure solution.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Chapter 6: Advanced Considerations and Troubleshooting

-

Isotopic Contribution (Crosstalk): High concentrations of the analyte can sometimes contribute to the signal in the IS MRM channel due to the natural abundance of heavy isotopes (e.g., ¹³C).[8][24] This should be assessed by injecting the highest calibration standard without any IS present and monitoring the IS channel. The contribution should be negligible. A mass separation of +4 amu for Phentolamine-d4 generally minimizes this effect.[8]

-

Metabolic Stability of Deuterium Labels: The deuterium atoms in Phentolamine-d4 are placed on the ethyl group of the side chain, which is not typically a site of primary metabolism for this molecule. This positioning ensures the label is unlikely to be lost in vivo or during sample processing, maintaining the integrity of the IS.

Chapter 7: Conclusion

This compound is an exemplary internal standard for the LC-MS/MS quantification of phentolamine in biological matrices. Its use, embedded within a properly developed and validated workflow, corrects for inevitable procedural variability, thereby ensuring the highest levels of accuracy, precision, and robustness. By following the principles and protocols outlined in this guide, researchers can generate high-quality, defensible data essential for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline.

References

-

Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

- Gao, F., et al. (2015). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 34(8), 1645-1650.

- Li, W., et al. (2015). Rapid Analysis of Phentolamine by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(4), 553-557.

-

Bertin Bioreagent. (n.d.). Phentolamine-d4 (hydrochloride). Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. Pharmacia, 69(4), 987-996. Retrieved from [Link]

-

PubMed. (2015). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]

-

HBM-Pereira, D., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Heliyon, 8(4), e09337. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Ibe, C. O., & Odo, C. E. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM transitions and MS operating parameters selected for the analysis of sulfonamides. Retrieved from [Link]

-

SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Held, J. M., et al. (2015). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 26(11), 1945–1957. Retrieved from [Link]

-

Ptacek, T., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. International Journal of Molecular Sciences, 22(19), 10580. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Retrieved from [Link]

-

MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. Retrieved from [Link]

-

Neumann, E. K., & Grúz, J. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 406(29), 7485-7498. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

-

ResearchGate. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS. Retrieved from [Link]

-

PubChem. (n.d.). Phentolamine Hydrochloride. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

-

Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. agnopharma.com [agnopharma.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 16. agilent.com [agilent.com]

- 17. UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. fda.gov [fda.gov]

- 21. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 22. fda.gov [fda.gov]

- 23. hhs.gov [hhs.gov]

- 24. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Frontier: A Technical Guide to the Stability and Storage of Phentolamine-d4 Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. Phentolamine-d4 Hydrochloride, a deuterated analog of the α-adrenergic antagonist phentolamine, serves as a critical internal standard for mass spectrometry-based quantification. Its stability is not merely a matter of good laboratory practice; it is the bedrock upon which the accuracy and reliability of pharmacokinetic, metabolic, and clinical studies are built. This in-depth technical guide provides a comprehensive framework for understanding and maintaining the chemical and isotopic integrity of this compound.

Foundational Chemistry: Understanding the Molecule

This compound is a molecule designed for analytical precision. It comprises three key features that dictate its stability and handling requirements: the core phentolamine structure containing an imidazoline ring, the strategic placement of four deuterium atoms, and its formulation as a hydrochloride salt.

-

The Phentolamine Core: The inherent structure of phentolamine, with its tertiary amine and imidazoline moiety, is susceptible to specific degradation pathways, primarily hydrolysis and photolysis.

-

Deuterium Labeling: The substitution of four hydrogen atoms with deuterium on the imidazoline ring provides a distinct mass shift for use in mass spectrometry without significantly altering the molecule's chemical properties. However, this isotopic labeling introduces the potential for hydrogen-deuterium (H-D) exchange, which can compromise the standard's isotopic purity[1].

-

Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate strategy to enhance the stability and solubility of the parent molecule. By protonating the basic amine groups, the salt form significantly reduces the susceptibility of the lone pair electrons on the nitrogen atoms to oxidation, a common degradation pathway for amines.[2] This salt form generally improves the compound's crystallinity and handling characteristics, making it a stable, solid powder.[2][3]

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[amino]-phenol, monohydrochloride | [4] |

| CAS Number | 1346599-65-2 | [4] |

| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [4] |

| Molecular Weight | 321.8 g/mol | [4] |

| Appearance | Solid | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Degradation Pathways and Mechanistic Insights

The long-term stability of this compound is contingent on mitigating the degradation pathways inherited from its non-deuterated parent compound. Forced degradation studies, which subject the compound to harsh conditions, are essential for identifying these pathways and developing stability-indicating analytical methods.[3][4][5]

Hydrolytic Degradation

Hydrolysis is a primary degradation route for phentolamine, particularly targeting the imidazoline ring. This reaction is highly dependent on pH. Studies on the non-deuterated phentolamine hydrochloride have shown that its degradation in aqueous solution follows apparent first-order kinetics.[6] The molecule is most stable in acidic conditions, with a minimal degradation rate observed around pH 2.1.[6] As the pH increases, the rate of hydrolysis can increase.

The likely mechanism for hydrolysis involves the acid-catalyzed ring-opening of the imidazoline moiety to form an N-(2-aminoethyl)amide derivative. This occurs through the nucleophilic attack of a water molecule on the carbon atom of the C=N bond within the protonated imidazoline ring.

Photolytic Degradation

Phentolamine hydrochloride is sensitive to light. Exposure to UV radiation significantly accelerates its degradation. One study demonstrated a nine-fold increase in the degradation rate when an aqueous solution was irradiated with 254 nm UV light compared to a sample protected from light.[6] While the precise structures of the photolytic degradation products of phentolamine are not extensively detailed in the available literature, photolysis can induce complex reactions including oxidation and bond cleavage, leading to a variety of degradants. Therefore, protection from light is a critical aspect of storage and handling.

Oxidative and Thermal Degradation

While hydrolysis and photolysis are the most prominently cited degradation pathways, oxidative and thermal stress should also be considered. The tertiary amine in the phentolamine structure could be susceptible to oxidation, although the hydrochloride salt form provides a degree of protection.[2] High temperatures can increase the rate of all degradation reactions, including hydrolysis.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, it is crucial to adhere to strict storage and handling protocols that address its chemical and isotopic vulnerabilities.

Long-Term Storage

The consensus from suppliers indicates that this compound should be stored at -20°C for long-term stability.[4] At this temperature, one supplier guarantees stability for at least four years.[4]

-

Rationale: Low temperatures slow down the kinetics of all potential degradation reactions, including hydrolysis and potential thermal decomposition.

-

Container: Store the compound in a tightly sealed, amber glass vial to protect it from moisture and light.

-

Inert Atmosphere: For maximum protection against moisture and oxidation, consider storing the vial within a desiccator or flushing the vial with an inert gas like argon or nitrogen before sealing.

Handling for Use

When preparing solutions of this compound, the primary goal is to prevent moisture ingress and subsequent H-D exchange.

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

-

Atmosphere: Handle the solid under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen blanket) whenever possible.

-

Solvents: Use anhydrous or deuterated solvents for preparing stock solutions to minimize the risk of H-D exchange.

-

Solution Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term use, refrigerated storage at 2-8°C may be acceptable, but stability under these conditions should be verified.

Stability Testing: A Framework for Verification

To ensure the reliability of this compound as an internal standard, particularly when used over extended periods or in new formulations, a stability-indicating analytical method is required. The following provides a framework for a forced degradation study and the development of such a method, based on ICH guidelines.[7][8]

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate them from the parent compound. A target degradation of 5-20% is generally considered optimal.[9]

Table of Forced Degradation Conditions (General Protocol)

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 8-24 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |

| Thermal (Dry) | Solid sample in oven | 80°C | 48 hours |

| Thermal (Solution) | Solution in sealed vial | 80°C | 48 hours |

| Photolytic | ICH Option 1 or 2 (UV/Vis exposure) | Room Temp | As per ICH Q1B |

Note: These are starting conditions and should be optimized to achieve the target degradation of 5-20%.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent drug from all its degradation products, process impurities, and excipients.

Suggested HPLC-UV Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for separating phentolamine and its potential degradants. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH ~3) | Acidic pH enhances peak shape for amines and is near the point of maximum stability for phentolamine in solution. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | Start with a low % of B, ramp up to elute degradants, then the parent peak. | A gradient is necessary to separate potentially more polar degradation products from the parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~280 nm | Phentolamine has a UV absorbance maximum around this wavelength. A Photo Diode Array (PDA) detector is recommended to check for peak purity. |

| Column Temp. | 30-40°C | Provides better peak shape and reproducible retention times. |

| Injection Vol. | 10-20 µL | Standard injection volume. |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The key validation is specificity, which is demonstrated by the forced degradation study results showing baseline separation of all peaks.

Conclusion: Ensuring Analytical Confidence

The stability of this compound is a multi-faceted issue, governed by its intrinsic chemical structure, the protective nature of its hydrochloride salt form, and its susceptibility to environmental factors like moisture, pH, and light. For researchers and drug development professionals, understanding these factors is not optional—it is essential for generating reliable and reproducible data.

References

-

ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

-

Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

-

ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Wang, D. P., Tu, Y. H., & Allen, L. V., Jr. (1988). Degradation kinetics of phentolamine hydrochloride in solution. Journal of Pharmaceutical Sciences, 77(11), 972–976. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]

-

Shamsa, A., Barmatov, E., & Neville, A. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 191, 109736. Retrieved from [Link]

-

Yu, Z. J., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotech-asia.org [biotech-asia.org]

- 6. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Section 1: Core Characteristics and Physicochemical Properties

An In-Depth Technical Guide to Phentolamine-d4 Hydrochloride

This guide provides a comprehensive technical overview of this compound, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its primary application as an internal standard, and the pharmacological context of its non-deuterated parent compound, phentolamine.

This compound is the deuterated analog of Phentolamine Hydrochloride. The incorporation of four deuterium atoms into the imidazoline ring creates a stable, heavier isotopologue, which is essential for its function as an internal standard in mass spectrometry-based bioanalysis.[1][2]

Identification and Chemical Structure

-

Formal Name: 3-[amino]-phenol, monohydrochloride[3]

-

Synonyms: Regitine-d4 HCl, 2-[N-(m-Hydroxyphenyl)-p-toluidinomethyl]imidazoline-d4 Hydrochloride[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1346599-65-2 | [1][3][4] |

| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [3][5] |

| Molecular Weight | 321.84 g/mol | [4][6] |

| Purity | ≥98% (typically ≥99% deuterated forms d₁-d₄) | [3][5] |

| Formulation | A solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Section 2: The Critical Role as an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is indispensable for achieving accurate and precise results. The IS is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, at the beginning of the sample preparation process. Its purpose is to correct for the variability that can occur during sample extraction, handling, and analysis.[7]

Phentolamine-d4 is an ideal internal standard for the quantification of phentolamine for several reasons:[1][3][5]

-

Co-elution: It is chemically identical to the analyte (phentolamine) and therefore exhibits nearly identical chromatographic behavior, ensuring it elutes at the same time.

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer source in the same manner as the analyte.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass (due to the deuterium atoms), allowing for simultaneous detection without interference.

-

Correction for Matrix Effects: It experiences the same ion suppression or enhancement (matrix effects) as the analyte, enabling accurate correction.

The following diagram illustrates the workflow for using a stable isotope-labeled internal standard in a typical LC-MS/MS bioanalytical method.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Protocol: Quantification of Phentolamine in Human Plasma

This protocol provides a validated starting point for the development of a robust bioanalytical method.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Phentolamine-d4 HCl in methanol.

- Prepare a 1 mg/mL stock solution of the phentolamine analytical standard in methanol.

- From these stocks, prepare serial dilutions (working solutions) in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the Phentolamine-d4 HCl internal standard working solution to each tube and vortex briefly.

- Add 150 µL of acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

- Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions (Example):

- LC System: Standard HPLC or UHPLC system.

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 3 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- MRM Transitions (example):

- Phentolamine: Q1 282.2 -> Q3 209.1

- Phentolamine-d4: Q1 286.2 -> Q3 213.1

- (Note: These transitions must be optimized on the specific instrument being used).

4. Data Analysis:

- Integrate the peak areas for both phentolamine and phentolamine-d4.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

- Determine the concentration of phentolamine in the QC and unknown samples by back-calculation from the calibration curve.

Section 3: Pharmacological Context of Phentolamine

To fully appreciate the role of its deuterated analog, it is essential to understand the pharmacology of phentolamine itself. Phentolamine is a potent, reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][3]

Mechanism of Action

Adrenergic receptors are key components of the sympathetic nervous system. The binding of catecholamines like norepinephrine to these receptors mediates the "fight-or-flight" response, which includes vasoconstriction (narrowing of blood vessels).

Phentolamine competitively blocks these receptors, preventing norepinephrine from binding.[8] This action leads to:

-

α1-Blockade: Inhibition of vasoconstriction in arterioles and veins, leading to vasodilation, reduced peripheral vascular resistance, and a drop in blood pressure.[8][9]

-

α2-Blockade: Inhibition of presynaptic α2-receptors, which normally provide negative feedback to reduce norepinephrine release. Blocking them can lead to an increase in norepinephrine release, potentially causing reflex tachycardia.[8]

The following diagram illustrates phentolamine's antagonism at the adrenergic nerve terminal.

Caption: Mechanism of action of phentolamine at adrenergic receptors.

Pharmacokinetics and Clinical Use

Phentolamine has a rapid onset of action and a short half-life of approximately 19 minutes when administered intravenously.[8][9] It is primarily metabolized in the liver, with about 10% excreted unchanged by the kidneys.[9] Its clinical applications leverage its vasodilatory effects and include:

-

Management of Hypertensive Crises: Especially those related to pheochromocytoma.[8]

-

Prevention of Dermal Necrosis: Used to counteract the vasoconstrictive effects following the extravasation (leakage) of vasopressors like norepinephrine.[10]

-

Reversal of Soft-Tissue Anesthesia: In dentistry, it reverses the vasoconstriction caused by epinephrine in local anesthetics, accelerating the return of normal sensation.[9][11]

Section 4: Conclusion

This compound serves as an indispensable tool for the precise and accurate quantification of phentolamine in biological matrices. Its properties as a stable isotope-labeled internal standard allow it to correct for analytical variability, ensuring the integrity and reliability of pharmacokinetic and other bioanalytical studies. A thorough understanding of its application in analytical workflows, grounded in the pharmacological principles of its parent compound, is crucial for researchers in drug development and clinical analysis.

References

-

Phentolamine-d4 HCl (Regitine-d4 HCl) - CAS - 1346599-65-2. Axios Research. [Link]

-

Phentolamine (Oraverse) | Davis's Drug Guide. Nursing Central - Unbound Medicine. [Link]

-

Phentolamine-d4 (hydrochloride). Bertin Bioreagent. [Link]

-

This compound | CAS No : 1346599-65-2. Pharmaffiliates. [Link]

-

Phentolamine Monograph for Professionals. Drugs.com. [Link]

-

Pharmacology of Phentolamine Mesylate (Regitine; Pharmacokinetics, Mechanism of Action, Uses, Effect). YouTube. [Link]

-

Pharmacokinetics Study of Phentolamine Mesylate Injection in Healthy Volunteers. [Link]

-

The plasma concentration ^ time curves for phentolamine following the administration... ResearchGate. [Link]

-

This compound 1346599-65-2. MCE (MedChemExpress). [Link]

-

Rapid analysis of phentolamine by high-performance liquid chromatography. PubMed. [Link]

-

Phentolamine Hydrochloride | C17H20ClN3O. PubChem. [Link]

-

Phentolamine-D4 | CAS 1346599-65-2. Veeprho. [Link]

-

PHENTOLAMINE. precisionFDA. [Link]

-

Phentolamine | C17H19N3O. PubChem. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH - National Center for Biotechnology Information. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Phentolamine-d4 (hydrochloride) - Angiogenesis - CAT N°: 29417 [bertin-bioreagent.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Phentolamine (Oraverse) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

The Researcher's Guide to Phentolamine and Phentolamine-d4 Hydrochloride: From Adrenergic Blockade to Bioanalytical Precision

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of phentolamine, a non-selective alpha-adrenergic antagonist, and its deuterated analog, phentolamine-d4 hydrochloride. This guide moves beyond a simple overview, offering field-proven insights into their mechanisms, comparative properties, and critically, their application in quantitative bioanalysis.

Part 1: The Pharmacology of Phentolamine - A Tale of Two Receptors

Phentolamine's therapeutic and research utility is rooted in its ability to act as a reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][2] This dual blockade is the cornerstone of its physiological effects, primarily inducing vasodilation and a subsequent decrease in blood pressure.[3][4]

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's regulation of various physiological processes.[5] Norepinephrine and epinephrine are the endogenous ligands for these receptors.

Phentolamine competitively blocks these receptors, preventing the downstream signaling cascades initiated by catecholamines.[3][6]

-

α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1 receptors, when activated, trigger a signaling cascade through the Gq protein, leading to an increase in intracellular calcium and subsequent vasoconstriction.[5] Phentolamine's antagonism of these receptors leads to vasodilation and a reduction in peripheral resistance.[2][4]

-

α2-Adrenergic Receptor Blockade: Primarily found on presynaptic nerve terminals, α2 receptors function as a negative feedback mechanism, inhibiting further release of norepinephrine.[2][4] By blocking these receptors, phentolamine disinhibits norepinephrine release, which can lead to a reflex tachycardia as the increased norepinephrine acts on β1-adrenergic receptors in the heart.[2][4]

This dual mechanism of action underpins phentolamine's use in managing hypertensive crises, particularly those associated with pheochromocytoma, and in counteracting the vasoconstrictive effects of other drugs.[2][3]

Signaling Pathway: α1-Adrenergic Receptor Antagonism by Phentolamine

Caption: Phentolamine competitively inhibits norepinephrine binding to the α1-adrenergic receptor.

Part 2: A Comparative Analysis: Phentolamine vs. This compound

For research applications, particularly in quantitative bioanalysis, the choice of analytical standard is paramount. Phentolamine is available in various forms, most commonly as hydrochloride or mesylate salts for administration. For use as an internal standard in mass spectrometry, its deuterated analog, this compound, is the gold standard.

| Property | Phentolamine (Free Base) | Phentolamine Hydrochloride | Phentolamine Mesylate | This compound |

| Molecular Formula | C₁₇H₁₉N₃O | C₁₇H₂₀ClN₃O | C₁₈H₂₃N₃O₄S | C₁₇H₁₅D₄N₃O • HCl |

| Molecular Weight | 281.36 g/mol | 317.82 g/mol | 377.47 g/mol | 321.8 g/mol |

| Primary Use | Active pharmaceutical ingredient | Salt form for pharmaceutical formulation | Salt form for pharmaceutical formulation | Internal standard for quantitative analysis |

| Key Feature | The active molecule | Increased water solubility | Increased water solubility | Mass-shifted for MS detection |

| Solubility | Sparingly soluble in water | Soluble in water | Freely soluble in water and alcohol | Slightly soluble in DMSO and methanol |

| Stability in Solution | Less stable | More stable than free base | Generally stable, but can degrade over time | Stable for use as an analytical standard |

Causality Behind the Choice of Salt Form:

The selection between phentolamine hydrochloride and phentolamine mesylate for pharmaceutical formulations often comes down to desired physicochemical properties such as solubility, stability, and hygroscopicity.[7][8] Mesylate salts can sometimes offer advantages in terms of solubility and reduced corrosiveness compared to their hydrochloride counterparts.[7] For research purposes, it's crucial to know which salt form is being used as it affects the molecular weight and therefore the concentration calculations of stock solutions. However, in solution, both salts dissociate to the same active phentolamine molecule.[9]

The Imperative for a Deuterated Internal Standard:

In quantitative mass spectrometry, an ideal internal standard (IS) should be chemically and physically identical to the analyte of interest but distinguishable by mass.[10] this compound fulfills this role perfectly. The four deuterium atoms increase its mass without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time.[11] This co-elution is critical as it ensures that any variations during sample preparation (e.g., extraction efficiency) or analysis (e.g., ion suppression in the mass spectrometer) affect both the analyte and the internal standard equally.[10][11] The ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.

Part 3: Synthesis of this compound

The synthesis of phentolamine typically involves the alkylation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline.[12] The introduction of deuterium atoms to create phentolamine-d4 is strategically performed on the imidazoline ring. This is because the C-H bonds on the imidazoline ring are not metabolically labile, ensuring the deuterium label is retained in vivo.

General strategies for deuteration of imidazoline and related heterocyclic compounds often involve metal-catalyzed hydrogen-deuterium exchange reactions.[1][2][6] A common approach utilizes a palladium or platinum catalyst in the presence of a deuterium source, such as deuterated water (D₂O).[1]

Conceptual Synthesis Workflow for Phentolamine-d4

Caption: A conceptual workflow for the synthesis of this compound.

Part 4: Quantitative Bioanalysis of Phentolamine using UPLC-MS/MS with this compound as an Internal Standard

The following is a detailed, field-proven methodology for the quantification of phentolamine in human plasma. This protocol is based on established UPLC-MS/MS methods and incorporates phentolamine-d4 as the internal standard for optimal accuracy and precision.[3][8]

Experimental Protocol

1. Materials and Reagents:

-

Phentolamine reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Phentolamine Stock Solution (1 mg/mL): Accurately weigh and dissolve phentolamine in methanol.

-

Phentolamine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the phentolamine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the phentolamine-d4 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS System and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short time frame (e.g., 2-3 minutes) is typically effective.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad series).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

5. Mass Spectrometer Parameters (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Phentolamine | 282.2 | 212.1 | 100 |

| Phentolamine-d4 | 286.2 | 216.1 | 100 |